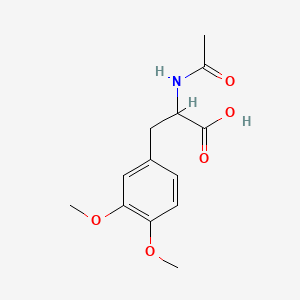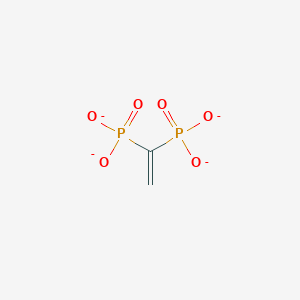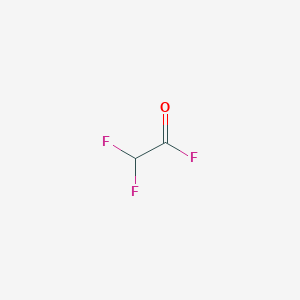
Difluoroacetyl fluoride
Overview
Description
Difluoroacetyl fluoride (DFAF) is a colorless, odorless, and volatile organofluorine compound with the molecular formula C2F3O. It is a volatile and reactive gas at room temperature and pressure, and is mainly used as a reagent in organic synthesis and as a fluorinating agent. DFAF is a powerful fluorinating agent, and its reactivity is second only to that of fluorine itself. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Organic Synthesis
Difluoroacetyl fluoride: is a valuable reagent in organic synthesis, particularly in the generation of fluorosulfonyl radicals. These radicals are crucial for the synthesis of sulfonyl fluorides, which are prevalent structural units in biologically active molecules and synthetic intermediates . The use of difluoroacetyl fluoride in direct fluorosulfonylation offers a concise and efficient approach for producing sulfonyl fluorides, enhancing the synthesis of diverse functionalized compounds.
Chemical Biology
In chemical biology, difluoroacetyl fluoride plays a significant role as a reactive probe. Sulfonyl fluoride electrophiles, derived from compounds like difluoroacetyl fluoride, serve as warheads due to their balance of biocompatibility and protein reactivity . They are known to modify various amino acid residues, making them valuable tools for covalent enzyme inhibition, target identification, and mapping of enzyme binding sites.
Drug Discovery
Difluoroacetyl fluoride: contributes to drug discovery by enabling the development of fluorine-containing glycomimetics. The fluorination of carbohydrates with agents like difluoroacetyl fluoride enhances metabolic stability, bioavailability, and protein-binding affinity, leading to the creation of more effective drug candidates . This process is integral to optimizing the physicochemical properties of natural sugars for therapeutic applications.
Materials Science
In materials science, difluoroacetyl fluoride is utilized in the preparation of fluoride glass-ceramics. These materials are essential for middle infrared photonics, where controlling crystallization in fluoride glasses is a significant challenge due to their low glass-forming ability . Difluoroacetyl fluoride can aid in achieving phase-selective crystallization, enhancing the mechanical and chemical stability of the materials without compromising optical performance.
Fluorine Chemistry
The field of fluorine chemistry benefits from the synthesis methods involving difluoroacetyl fluoride . It is used in the preparation of various derivatives that have applications in the fluorine chemical industry . The methods developed for synthesizing difluoroacetyl fluoride aim to simplify production processes, reduce reaction temperatures, and improve safety.
Biophysical Techniques
Lastly, difluoroacetyl fluoride is relevant in biophysical techniques such as differential scanning fluorimetry (DSF). DSF is used in early-stage drug discovery to identify ligands that bind to target proteins . The technique relies on the thermal stability of proteins, which can be affected by the presence of difluoroacetyl fluoride, making it a powerful tool for high-throughput screening in drug development.
properties
IUPAC Name |
2,2-difluoroacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O/c3-1(4)2(5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLSHTZUJTXOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381191 | |
| Record name | 2,2-difluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoroacetyl fluoride | |
CAS RN |
2925-22-6 | |
| Record name | 2,2-difluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of difluoroacetyl fluoride in organic synthesis?
A1: Difluoroacetyl fluoride serves as a valuable building block in synthesizing various fluorinated compounds. One prominent application is in preparing difluoromethyl-substituted pyrazol-4-ylcarboxylic acids and their esters []. It also acts as a precursor for synthesizing perfluoro vinyl ether containing a carboxylic acid group by producing compounds like α-methoxycarbonyl difluoroacetyl fluoride and 3,3,3-trichloro difluoropropionyl fluoride []. Additionally, it plays a crucial role in developing a palladium-catalyzed decarbonylative difluoromethylation reaction for aryl neopentylglycol boronate esters [].
Q2: How is difluoroacetyl fluoride synthesized?
A2: Difluoroacetyl fluoride can be synthesized through a two-step process [, ]. First, dichloroacetyl chloride reacts with hydrofluoric acid in a gaseous phase using a chromium-based catalyst. This reaction yields difluoroacetyl fluoride, which is then hydrolyzed in the subsequent step to obtain difluoroacetic acid.
Q3: What is known about the thermal decomposition of difluoroacetic acid, a product of difluoroacetyl fluoride hydrolysis?
A3: The thermal decomposition of difluoroacetic acid, studied between 254–382 °C using silica, primarily yields carbon monoxide, formyl fluoride, carbon dioxide, silicon tetrafluoride, and difluoroacetyl fluoride []. This decomposition is believed to initiate with the elimination of hydrogen fluoride, followed by the formation of carbon monoxide and formyl fluoride, which then further decomposes.
Q4: Are there any spectroscopic studies on difluoroacetyl fluoride?
A4: Yes, infrared and Raman spectroscopy have been employed to study the conformational stability of difluoroacetyl fluoride []. These studies, combined with normal coordinate analysis, ab initio calculations, and vibrational assignments, provide insights into the molecule's structural features.
Q5: Has the rotational isomerism of difluoroacetyl fluoride been investigated?
A5: Yes, microwave spectroscopy has been used to study the rotational isomerism of difluoroacetyl fluoride []. This research delves into understanding the different spatial arrangements of atoms within the molecule and their relative energies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



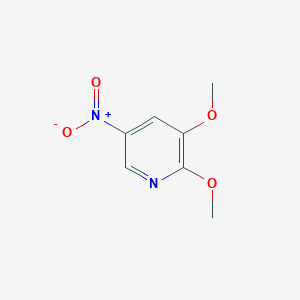
![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)
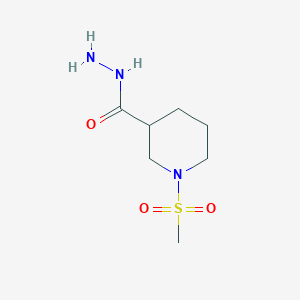
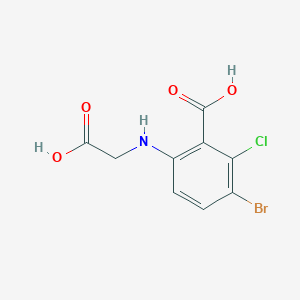




![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
